molecular formula C24H27FO2 B1662632 Fluorobexarotene CAS No. 1190848-23-7

Fluorobexarotene

Cat. No. B1662632
M. Wt: 366.5 g/mol
InChI Key: LWKAWHRSPCHMPJ-UHFFFAOYSA-N
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Description

Fluorobexarotene is a Retinoid X Receptor (RXR) agonist . The chemical name is 2-Fluoro-4-[1-(5-,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid . It displays similar RAR agonist activity to bexarotene and exhibits an apparent RXR binding affinity 75% greater than bexarotene .


Molecular Structure Analysis

The molecular weight of Fluorobexarotene is 366.47 . The molecular formula is C24H27FO2 . The InChi Key is LWKAWHRSPCHMPJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Fluorobexarotene has a molecular weight of 366.47 and a molecular formula of C24H27FO2 .

Scientific Research Applications

Ocular Research

Fluorobexarotene's impact on ocular health has been investigated, particularly in the context of myopia. Li et al. (2016) conducted a study on guinea pigs to explore the effects of peribulbar injections of Fluorobexarotene as an RXRα agonist on refractive development and ocular growth. The study found no significant effect on refractive development and ocular growth in both normal and form-deprived myopic guinea pigs, suggesting that RXRα alone does not directly regulate normal refractive development or form deprivation myopia in these animals (Li et al., 2016).

Fluorescence in Biological Studies

The role of fluorescence in biological studies is significant, and Fluorobexarotene, as a fluorogen, contributes to this field. Ding et al. (2013) discuss the utility of Aggregation-Induced Emission (AIE) fluorogens in developing new fluorescent bioprobes. Fluorobexarotene, with its unique photophysical properties, can enhance the sensitivity and accuracy of biological processes visualization in aqueous media (Ding et al., 2013).

Environmental Impact Studies

Fluorobexarotene's environmental impact has been studied, particularly in wastewater treatment. Schultz et al. (2006) investigated the mass flows of fluorochemicals, like Fluorobexarotene, in a municipal wastewater treatmentfacility. Their research revealed that conventional wastewater treatment is not effective in removing certain fluorochemical compounds, indicating that Fluorobexarotene and similar substances might persist in the environment after treatment (Schultz et al., 2006).

Fluorometry in Polymer Science

Fluorometry, a technique where fluorescence is used for measurement and analysis, has applications in the study of synthetic polymers. Morawetz (1979) highlighted the use of fluorometry in understanding the distribution and mobility of synthetic polymer chains, demonstrating its utility in materials science. Fluorobexarotene, as a fluorescent compound, may contribute to these kinds of studies (Morawetz, 1979).

Bioimaging and Biosensing

Fluorobexarotene can be applied in bioimaging and biosensing, owing to its fluorescent properties. Fan and Zhang (2019) discuss the role of lanthanide-based nanocrystals in NIR-II biomedical imaging and biosensing, which is relevant to fluorophores like Fluorobexarotene. These advancements enable high sensitivity and spatial resolution in medical diagnostics and research (Fan & Zhang, 2019).

Medical and Biophysical Applications

Fluorobexarotene's fluorescence properties are crucial in various medical and biophysical applications. Lakowicz (2001) explored the concept of radiative decay engineering (RDE), which involves modifying the emission of fluorophores. This technique, applicable to compounds like Fluorobexarotene, can enhance photostability and provide new opportunities in medical diagnostics and biotechnology (Lakowicz, 2001).

properties

IUPAC Name

2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKAWHRSPCHMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001021433
Record name Fluorobexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorobexarotene

CAS RN

1190848-23-7
Record name Fluorobexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001021433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Bachmeier, D Beaulieu-Abdelahad… - Journal of Molecular …, 2013 - Springer
… We examined the binding affinity of both bexarotene and fluorobexarotene for Aβ(1-42) and found that neither drug binds to Aβ(1-42) to any discernible degree. Certainly, more work is …
Number of citations: 53 link.springer.com
H Shi, P Zhu, Z Sun, B Yang, L Zheng - Ecotoxicology, 2012 - Springer
… Fluorobexarotene and CD3254 induced similar phenotypes of malformations after 5 days exposure at low concentration (20 μg/L) to those after the 1st d exposure at high …
Number of citations: 18 link.springer.com
JR Secor McVoy, HA Oughli… - Journal of …, 2015 - jneuroinflammation.biomedcentral …
… The presence of RXR agonist fluorobexarotene potentiated the inhibitory effect of LXR agonist on LPS-induced nitric oxide production/release. LXR activation also had a consistent …
J Zhu, L Hu, L Li, X Huang, H Shi - Toxicology and Applied Pharmacology, 2017 - Elsevier
Retinoic acid functions through two classes of receptors, ie, the retinoic acid receptor (RAR) and the retinoid X receptor (RXR). The difference in the role between RAR and RXR, …
Number of citations: 4 www.sciencedirect.com
G Hadwiger, O di Martino, MA Ferris, A Vu… - bioRxiv, 2021 - biorxiv.org
… [21] WU0087 was developed using fluorobexarotene as the backbone and proved particularly non-functional, suggesting that intramolecular interactions between the fluoro and the …
Number of citations: 3 www.biorxiv.org
AJ Matthew - Organic & biomolecular chemistry, 2016 - pubs.rsc.org
Matched molecular pair analysis was used to evaluate the ability of a tetrazolone group to act as a bioisostere of a carboxylic acid. Compound 7, a tetrazolone of the anti-hypertensive …
Number of citations: 15 pubs.rsc.org
KR Manhas, PA Marshall, CE Wagner… - Frontiers in …, 2022 - frontiersin.org
Altering T cell trafficking to mucosal regions can enhance immune responses towards pathogenic infections and cancers at these sites, leading to better outcomes. All-trans-retinoic acid …
Number of citations: 5 www.frontiersin.org
A Wnuk, J Rzemieniec, E Litwa, W Lasoń… - Neurotoxicity …, 2016 - Springer
Dichlorodiphenyldichloroethylene (DDE) is a primary environmental and metabolic degradation product of the pesticide dichlorodiphenyltrichloroethane (DDT). It is one of the most toxic …
Number of citations: 34 link.springer.com
PM Wairagu, KH Park, J Kim, JW Choi, HW Kim… - Biochemical and …, 2014 - Elsevier
Cancer heterogeneity is a big hurdle in achieving complete cancer treatment, which has led to the emergence of combinational therapy. In this study, we investigated the potential use of …
Number of citations: 14 www.sciencedirect.com
E Litwa, J Rzemieniec, A Wnuk, W Lason… - The Journal of steroid …, 2014 - Elsevier
… Moreover, treatment with RXR agonists (bexarotene, fluorobexarotene) was found to increase amyloid-beta clearance in vivo and in vitro [44]. RXR-α-null and RXR-β-null mice show …
Number of citations: 37 www.sciencedirect.com

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